2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
Description
Significance of Fluorinated Organic Compounds in Academic Research
Fluorinated organic compounds have become profoundly important in the landscape of chemical research and development due to their distinct and valuable properties. nbinno.com The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and physiological characteristics compared to its non-fluorinated analogues. nbinno.comresearchgate.net
Key properties imparted by fluorination include:
Enhanced Thermal and Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability often translates to increased resistance to thermal degradation and metabolic breakdown, a highly desirable trait in the development of pharmaceuticals and advanced materials. nbinno.comacs.org
Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly influence the electronic environment of a molecule. nbinno.com This can affect the acidity or basicity of nearby functional groups and modulate the molecule's interactions with biological targets or catalysts. nih.gov
Modified Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can be crucial for its ability to cross biological membranes. This is a key consideration in drug design to improve bioavailability. nih.gov
These unique attributes have led to the widespread use of fluorinated compounds in diverse fields such as pharmaceuticals, agrochemicals, liquid crystals, and polymers. nih.govacs.org In academic research, they serve as indispensable tools for probing reaction mechanisms and developing novel synthetic methodologies. nbinno.com
The Role of Phenylethanol Scaffolds in Synthetic and Mechanistic Studies
The phenylethanol framework is a common structural motif found in numerous natural products and synthetic molecules. wikipedia.org This scaffold, consisting of a phenyl ring attached to a two-carbon alcohol chain, is a versatile building block in organic synthesis. nih.govacs.org
Phenylethanol and its derivatives are significant in academic research for several reasons:
Synthetic Intermediates: They are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and fragrances. nih.govacs.org The hydroxyl group can be easily converted into other functional groups, and the aromatic ring can be modified through various reactions.
Chiral Building Blocks: 1-Phenylethanol is a commonly available chiral alcohol. wikipedia.org Enantiomerically pure phenylethanol derivatives are widely used as chiral auxiliaries or starting materials in asymmetric synthesis to create stereochemically defined products. acs.orgtaylorandfrancis.com
Mechanistic Probes: The relatively simple yet functionalized structure of phenylethanols makes them excellent model substrates for studying various chemical transformations, including oxidation, reduction, and catalytic reactions. wikipedia.orgresearchgate.net Their reactions are often used to test the efficacy and selectivity of new catalysts and reagents.
Specific Academic Relevance of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) as a Model Compound
The specific structure of this compound makes it a compound of particular academic interest. It combines the influential features of a polysubstituted fluorinated aromatic ring with the versatile phenylethanol scaffold. While extensive published research on this exact molecule is not widespread, its structure suggests significant potential as a model compound for investigating fundamental concepts in organic chemistry.
The academic relevance of this compound is derived from the interplay of its structural components:
Substitution Pattern: The 2,4-difluoro substitution pattern creates a unique electronic environment on the aromatic ring. Researchers can use this compound to study how this specific fluorine arrangement affects the reactivity of the ring and the adjacent ethanol (B145695) side chain.
Methoxy (B1213986) Group Influence: The presence of a methoxy group at the 3-position, situated between the two fluorine atoms, adds another layer of complexity. It acts as an electron-donating group, opposing the electron-withdrawing effects of the fluorine atoms. This electronic push-pull dynamic makes the compound an interesting substrate for studying electrophilic aromatic substitution and other reactions where electronic effects are paramount.
Stereoelectronic Effects: The combination and positioning of the fluoro and methoxy substituents provide a platform for studying intricate stereoelectronic effects on reaction outcomes and molecular conformation.
Below are the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀F₂O₂ |
| Molecular Weight | 188.17 g/mol |
| InChIKey | DHVJIQYKYZRHFP-UHFFFAOYSA-N |
| IUPAC Name | This compound |
| Data sourced from PubChem CID 117281021. uni.lu |
Overview of Research Areas Explored for the Compound
Given its structural features, this compound is a logical candidate for exploration in several key research areas within organic chemistry. Its primary role is likely as a specialized building block or intermediate in the synthesis of more complex, high-value molecules.
Potential and emerging research applications include:
Pharmaceutical Synthesis: Fluorinated compounds are prevalent in modern pharmaceuticals. acs.org This molecule could serve as a key intermediate in the synthesis of novel drug candidates. The specific substitution on the phenyl ring could be designed to optimize binding to a biological target or to fine-tune the metabolic stability of a potential therapeutic agent.
Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry frequently utilizes fluorinated scaffolds to enhance the efficacy and stability of pesticides and herbicides. researchgate.net The title compound could be a precursor for new agrochemicals.
Materials Science: The unique properties conferred by the difluoro-methoxy-phenyl group could be incorporated into polymers or other materials to create substances with tailored thermal stability, dielectric properties, or surface characteristics. nbinno.com
While specific, large-scale studies focusing solely on this compound are not prominent in the literature, its value lies in its potential as a sophisticated starting material for creating novel and functional molecules across a range of scientific disciplines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
DHVJIQYKYZRHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CCO)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol and Analogues
Strategies for Carbon-Fluorine Bond Formation in 2,4-Difluoro-3-methoxyphenyl Moieties
The formation of carbon-fluorine bonds is a cornerstone of organofluorine chemistry, with several established and advanced methods available for the synthesis of fluorinated aromatic compounds like the 2,4-difluoro-3-methoxyphenyl moiety. The choice of strategy often depends on the starting materials, desired regioselectivity, and the tolerance of other functional groups present in the molecule.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). This approach is particularly useful when the starting material is a substituted 3-methoxyphenyl (B12655295) derivative that can be directed to undergo fluorination at the desired 2 and 4 positions.
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). wikipedia.orgnih.gov These reagents are generally more manageable and safer than elemental fluorine. The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.org For the synthesis of the 2,4-difluoro-3-methoxyphenyl moiety, a precursor such as 1-(3-methoxyphenyl)ethan-1-ol or a derivative could be subjected to electrophilic fluorination. The methoxy (B1213986) group is an ortho-, para-director, which would favor fluorination at the 2, 4, and 6 positions. Steric hindrance might influence the regioselectivity, potentially favoring the desired 2,4-difluoro substitution pattern.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Name | Key Features |
|---|---|---|
| NFSI | N-Fluorobenzenesulfonimide | Mild fluorinating agent with broad substrate scope. |
Nucleophilic Fluorination Techniques
Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce fluorine atoms onto an aromatic ring. This method requires a substrate with good leaving groups (such as -Cl, -Br, or -NO2) at the positions to be fluorinated and the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.com
For the synthesis of a 2,4-difluoro-3-methoxyphenyl derivative, a starting material like 2,4-dichloro-3-methoxybenzaldehyde or a related ketone could be treated with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The success of this reaction is highly dependent on the activation of the aromatic ring. While the methoxy group is electron-donating, the combined electron-withdrawing effect of the carbonyl group and the halogens can facilitate the substitution.
Advanced Fluorination Reagents and Their Application
The field of fluorine chemistry is continually evolving with the development of new and more efficient fluorinating agents. alfa-chemistry.com These advanced reagents often offer improved selectivity, milder reaction conditions, and broader functional group tolerance. For instance, palladium-catalyzed fluorination reactions have emerged as powerful tools for the synthesis of fluoroarenes. nih.gov These methods can utilize fluoride ions as the nucleophile in combination with a palladium catalyst to fluorinate aryl halides or triflates.
Furthermore, reagents like (diethylamino)sulfur trifluoride (DAST) and its analogues are primarily used for deoxofluorination (converting hydroxyl groups to fluorides) but can also be employed in specific aromatic fluorination scenarios. tcichemicals.com The development of chiral fluorinating agents has also enabled enantioselective fluorination, which is crucial for the synthesis of specific stereoisomers of bioactive molecules.
Construction of the Ethan-1-ol Side Chain
Once the 2,4-difluoro-3-methoxyphenyl core is established, the next critical step is the construction of the ethan-1-ol side chain. This is typically achieved through the manipulation of a carbonyl group at the 1-position of the aromatic ring.
Reduction Methodologies for Carbonyl Precursors
A common and straightforward method to introduce the ethan-1-ol side chain is through the reduction of a corresponding ketone precursor, namely 2',4'-Difluoro-3'-methoxyacetophenone. This ketone is commercially available (CAS 373603-19-1). nih.gov
The reduction of the carbonyl group to a secondary alcohol can be achieved using a variety of reducing agents. ncert.nic.inwikipedia.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this transformation in alcoholic solvents like methanol (B129727) or ethanol (B145695). ncert.nic.in For less reactive ketones or when stronger reducing power is needed, lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup. chemistrysteps.com Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another effective method. ncert.nic.in
Table 2: Common Reagents for the Reduction of Aryl Ketones
| Reagent | Solvent | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. ncert.nic.in |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Powerful reducing agent, reacts with a wide range of carbonyls. chemistrysteps.com |
Grignard or Organolithium Additions
An alternative strategy involves the addition of a methyl group to a benzaldehyde (B42025) precursor, such as 2,4-difluoro-3-methoxybenzaldehyde (B1333969). This can be accomplished using organometallic reagents like methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) (an organolithium reagent). libretexts.org
The reaction involves the nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759). libretexts.org The synthesis of the required 2,4-difluoro-3-methoxybenzaldehyde can be achieved through formylation of 1,3-difluoro-2-methoxybenzene. A related compound, 2,3-difluoro-6-methoxybenzaldehyde, has been synthesized from 3,4-difluoroanisole (B48514) via lithiation with lithium diisopropylamide (LDA) followed by quenching with N,N-dimethylformamide (DMF), with a reported yield of 95%. chemicalbook.com A similar approach could likely be adapted for the synthesis of the 2,4-difluoro-3-methoxy isomer.
Table 3: Organometallic Reagents for Addition to Aldehydes
| Reagent | Type | Typical Reaction Conditions |
|---|---|---|
| Methylmagnesium Bromide (CH3MgBr) | Grignard | Anhydrous ether or THF, followed by acidic workup. |
Olefin Hydroxylation and Related Reactions
Olefin hydroxylation represents a direct and atom-economical approach to synthesizing alcohols. This transformation typically involves the addition of a hydroxyl group across a double bond. While direct synthesis of this compound via this method from the corresponding styrene (B11656) derivative (1,3-difluoro-2-methoxy-4-vinylbenzene) is plausible, literature on this specific transformation is scarce. However, the principles can be illustrated through related reactions on analogous substrates.
Methods such as hydroboration-oxidation are classic examples. The reaction of a styrene analogue with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidative workup with hydrogen peroxide and a base, typically yields the anti-Markovnikov alcohol. This regioselectivity is crucial for the synthesis of 2-arylethanols from styrenes.
More advanced catalytic methods involve transition-metal-catalyzed reactions. For instance, iron(II) phthalocyanine (B1677752) has been used as a catalyst for the direct transformation of simple alkenes into unprotected amino alcohols with high regioselectivity. nih.gov While this method focuses on amino alcohol synthesis, it highlights the potential of iron catalysis in activating alkenes for the introduction of heteroatom functionalities, a principle that could be adapted for hydroxylation. nih.govsemanticscholar.org Another related strategy is the thiol-olefin co-oxygenation (TOCO), which generates α-hydroxyperoxides from allylic alcohols, which can then be converted to the desired alcohol derivatives.
Epoxidation of the corresponding styrene followed by reductive ring-opening is another powerful two-step strategy. The epoxidation can be achieved with various reagents, including peroxy acids or metal-based catalysts, often with high stereospecificity. mdpi.com The subsequent reduction of the epoxide to the primary alcohol can be accomplished using reagents like lithium aluminum hydride.
| Method | Key Reagents | Product Type | Key Features |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov Alcohol | High regioselectivity for terminal alkenes. |
| Epoxidation-Reduction | 1. m-CPBA or other oxidant; 2. LiAlH₄ | Primary Alcohol | Versatile; allows for stereochemical control. |
| Thiol-Olefin Co-oxygenation | Thiol, O₂, Ketone | Functionalized 1,2,4-trioxanes (precursors) | Generates peroxide intermediates for further functionalization. |
| Iron-Catalyzed Aminohydroxylation | Fe(II) Phthalocyanine, Alkene | Amino Alcohol | Direct conversion of alkenes. nih.gov |
Convergent and Divergent Synthetic Routes
Total Synthesis from Basic Precursors
A total synthesis of this compound can be envisioned through several convergent pathways starting from simple, commercially available materials. One of the most direct methods involves the reduction of a corresponding carbonyl compound, such as an ester or a carboxylic acid.
A plausible route begins with the synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)acetic acid. This precursor could potentially be synthesized from 1,3-difluoro-2-methoxybenzene through functionalization at the 4-position. The resulting acetic acid derivative can then be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). google.com
Illustrative Synthetic Pathway:
Preparation of the Aryl Precursor: Synthesis of a suitably functionalized 2,4-difluoro-3-methoxybenzene derivative (e.g., 4-bromo-1,3-difluoro-2-methoxybenzene).
Carbon Chain Elongation: Conversion of the aryl precursor to 2-(2,4-Difluoro-3-methoxyphenyl)acetic acid or its corresponding ester. This can be achieved through various methods, including Grignard carboxylation or cross-coupling reactions.
Reduction: Reduction of the carbonyl group to the primary alcohol.
Another powerful convergent approach utilizes Grignard reagents. mnstate.educhemguide.co.uk The synthesis could involve the formation of a Grignard reagent from a halogenated 2,4-difluoro-3-methoxybenzene. This organometallic intermediate can then react with ethylene (B1197577) oxide in a ring-opening reaction to directly form the carbon skeleton of this compound after acidic workup. This method efficiently combines the aryl and ethanol fragments in a single step.
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
| 1 | Grignard Formation | Mg, THF | 2,4-Difluoro-3-methoxybenzylmagnesium halide |
| 2 | Nucleophilic Ring Opening | Ethylene oxide | Alkoxide intermediate |
| 3 | Workup | H₃O⁺ | This compound |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing functional groups into a complex molecule at a late step in the synthetic sequence. mpg.dempg.de This approach avoids the need to carry functional groups through a lengthy synthesis and allows for the rapid diversification of advanced intermediates.
For the synthesis of this compound or its analogues, one could envision a scenario where a complex molecule already containing the 2,4-difluoro-3-methoxyphenyl core is modified to introduce the ethanol side chain. For example, a C-H activation/functionalization reaction could be employed. If a precursor with a methyl group at the appropriate position (e.g., 1,3-difluoro-4-methyl-2-methoxybenzene) is available, a C(sp³)–H oxidation could be used to introduce the hydroxyl group, although achieving selectivity for the terminal position can be challenging.
A more common LSF approach would be to start with a pre-existing functional handle. For instance, an aryl halide or triflate bearing the 2,4-difluoro-3-methoxyphenyl scaffold could undergo a transition metal-catalyzed coupling reaction with a protected 2-hydroxyethyl synthon. This allows the core aromatic structure to be synthesized first, with the ethanol side chain being installed near the end of the synthesis. This strategy is particularly valuable for creating libraries of analogues where the aryl piece is complex. researchgate.net
Catalytic Approaches in the Synthesis of this compound and Related Structures
Catalysis offers efficient and selective methods for constructing the key bonds in 2-arylethanol structures. Both transition-metal catalysis and organocatalysis play pivotal roles in the formation of the aryl-carbon and carbon-carbon bonds within these molecules.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming C-C and C-heteroatom bonds. nih.gov The synthesis of this compound and its analogues can benefit significantly from these methods. researchgate.netnih.gov
One key application is in cross-coupling reactions to construct the aryl-ethane bond. For example, a Suzuki-Miyaura coupling could be employed to react an aryl boronic acid or ester (e.g., 2,4-difluoro-3-methoxyphenylboronic acid) with a vinyl halide (e.g., vinyl bromide), followed by hydroboration-oxidation of the resulting styrene. Alternatively, a Negishi coupling involving an organozinc reagent could be used.
Another powerful strategy is the Heck reaction, which couples an aryl halide with an alkene. For instance, the reaction of 4-bromo-1,3-difluoro-2-methoxybenzene with ethylene gas or a protected ethylene equivalent under palladium catalysis could form the C-C bond, leading to a precursor for the target alcohol.
These reactions are often characterized by their high functional group tolerance and the mild conditions under which they can be performed. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.comchemrxiv.org
| Reaction | Catalyst/Ligand | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acid + Vinyl halide | C(sp²)-C(sp²) |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Aryl halide + Alkene | C(sp²)-C(sp²) |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Aryl halide + Organozinc reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl halide + Terminal alkyne | C(sp²)-C(sp) |
Organocatalysis in Aryl and Alkyl Moiety Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in asymmetric synthesis. rsc.orgnih.gov While transition metals excel at cross-coupling, organocatalysis offers unique pathways for constructing chiral centers and functionalized moieties, often under mild and environmentally benign conditions.
In the context of synthesizing analogues of this compound, organocatalysis could be particularly useful for creating chiral variants. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone bearing the difluoro-methoxyphenyl group could establish a key stereocenter. The resulting product could then be further elaborated to the target alcohol.
For example, a chiral secondary amine catalyst (e.g., a proline derivative) could catalyze the conjugate addition of an aldehyde to a nitroalkene. This type of reaction can generate highly functionalized intermediates with excellent enantioselectivity. nih.gov These intermediates, containing both the aryl group and a precursor to the ethanol side chain, can then be transformed into the final product through subsequent reduction and functional group manipulations. Domino or cascade reactions initiated by an organocatalyst can also rapidly build molecular complexity from simple starting materials. rsc.org
Photoredox Catalysis and Radical Chemistry in Difluoroalkyl Alcohol Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, offering a sustainable alternative to traditional synthetic methods. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. These highly reactive species can then engage in a variety of chemical transformations.
The synthesis of β,β-difluoroalkyl alcohols, a class of compounds to which this compound belongs, can be achieved through the photoredox-catalyzed addition of a difluoromethyl radical to a suitable alkene, such as a substituted styrene, followed by a hydroxylation step.
A general proposed mechanism for the synthesis of a β,β-difluoro-β-aryl ethanol via photoredox catalysis is outlined below:
Generation of the Difluoromethyl Radical: A suitable difluoromethyl radical precursor, such as bromodifluoroacetate or a difluoromethyl sulfone, is reduced by the excited state of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like Eosin Y) via a single-electron transfer. This process generates a difluoromethyl radical.
Radical Addition to an Alkene: The generated difluoromethyl radical adds to the double bond of a substituted styrene. For the synthesis of the target compound, the starting alkene would be 1-(2,4-difluoro-3-methoxyphenyl)ethene. This addition typically occurs at the less substituted carbon, leading to the formation of a stabilized benzylic radical intermediate.
Oxidation and Hydroxylation: The benzylic radical is then oxidized to a carbocation, which is subsequently trapped by a nucleophilic water molecule. A final deprotonation step yields the desired β,β-difluoro-β-aryl ethanol.
Below is a table summarizing representative examples of photoredox-catalyzed reactions that are analogous to the synthesis of the target compound, highlighting the versatility of this methodology.
| Catalyst | Fluoroalkyl Source | Alkene Substrate | Product Type | Reference |
| Eosin Y | Perfluoroalkyl Iodide | Substituted Styrenes | Hydroxy-perfluoroalkylated Alkanes | morressier.com |
| fac-[Ir(ppy)3] | Bromodifluoroacetate | Unactivated Alkenes | Difluoroalkylated Alkanes/Alkenes | nih.gov |
| Ru(bpy)3Cl2 | CF3I | Styrenes | Trifluoromethylated Alkanes | rsc.org |
These examples underscore the potential of photoredox catalysis for the synthesis of complex fluorinated molecules like this compound. The mild reaction conditions, high functional group tolerance, and use of visible light as a renewable energy source make it an attractive and sustainable approach. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. acs.org The synthesis of fluorinated compounds, which has traditionally relied on harsh reagents and conditions, is a key area where green chemistry principles can have a significant positive effect. rsc.org
Key green chemistry principles applicable to the synthesis of this compound and its analogues include:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. Photoredox-catalyzed radical addition reactions can exhibit high atom economy, particularly if the radical precursor is efficiently utilized.
Use of Safer Solvents and Auxiliaries: The use of benign solvents, such as water or ethanol, is encouraged. Recent advancements in fluorine chemistry have demonstrated the feasibility of conducting fluorination reactions in aqueous media, which is a significant step towards greener processes.
Design for Energy Efficiency: Photoredox catalysis, which utilizes visible light as an energy source at ambient temperatures, is inherently more energy-efficient than methods requiring high temperatures and pressures. tue.nl The use of continuous-flow reactors can further enhance energy efficiency and process control. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents in terms of waste reduction. Photoredox catalysis, by its nature, employs catalysts in small amounts that can be recycled, thereby minimizing waste.
Inherent Safety: Designing processes that are inherently safer by avoiding the use of hazardous reagents and intermediates. The development of methods that bypass the need for highly toxic and corrosive fluorinating agents like anhydrous hydrogen fluoride is a major goal in green fluorine chemistry.
The application of these principles can be evaluated using various green metrics, such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more efficient and greener process.
The table below illustrates how different synthetic approaches for fluorinated compounds can be evaluated based on green chemistry principles.
| Synthetic Approach | Green Chemistry Principle Addressed | Potential Advantages | Potential Challenges |
| Photoredox Catalysis | Energy Efficiency, Catalysis, Use of Safer Solvents | Mild conditions, low catalyst loading, potential for aqueous media. | Catalyst cost and recovery, scalability. |
| Continuous-Flow Synthesis | Energy Efficiency, Inherent Safety, Real-time Analysis | Enhanced heat and mass transfer, improved safety, precise process control. researchgate.net | Initial equipment investment, potential for clogging. |
| Biocatalysis | Use of Renewable Feedstocks, Catalysis, Designing Safer Chemicals | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability and availability, substrate scope. |
| Electrochemical Synthesis | Energy Efficiency, Inherent Safety | Avoids hazardous reagents, precise control over reaction conditions. | Electrolyte and electrode selection, scalability. |
By prioritizing these principles in the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices for this important class of fluorinated compounds. researchgate.netscispace.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Assignments for Structural Confirmation
The structural confirmation of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) relies on the detailed assignment of signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. Based on the molecular structure, a set of predicted chemical shifts and coupling patterns can be established.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethanolic protons, the methoxy (B1213986) group, and the two aromatic protons. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The two methylene (B1212753) groups (-CH₂CH₂-) of the ethanol (B145695) side chain would appear as triplets, coupled to each other. The methoxy (-OCH₃) protons would be a sharp singlet, and the two aromatic protons would present as complex multiplets due to coupling with each other and with the fluorine atoms.
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons bonded to electronegative atoms (oxygen and fluorine) would be shifted downfield. The aromatic carbons bonded to fluorine would appear as doublets due to one-bond C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this molecule, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other (⁴JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF).
Predicted NMR Spectral Data for this compound
| ¹H NMR (Predicted) | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J in Hz) |
| -CH₂-OH | ~3.8 - 4.0 | t |
| Ar-CH₂- | ~2.8 - 3.0 | t |
| -OCH₃ | ~3.9 - 4.1 | s |
| Ar-H5 | ~7.0 - 7.2 | ddd (JHH, JHF, JHF) |
| Ar-H6 | ~6.8 - 7.0 | ddd (JHH, JHF, JHF) |
| -OH | Variable | br s |
| ¹³C NMR (Predicted) | ||
| Assignment | Predicted Chemical Shift (ppm) | |
| C-1 (Ar) | ~120 - 125 (dd, JCF) | |
| C-2 (Ar) | ~155 - 160 (dd, JCF) | |
| C-3 (Ar) | ~140 - 145 (dd, JCF) | |
| C-4 (Ar) | ~150 - 155 (dd, JCF) | |
| C-5 (Ar) | ~115 - 120 | |
| C-6 (Ar) | ~110 - 115 (dd, JCF) | |
| -CH₂-OH | ~60 - 65 | |
| Ar-CH₂- | ~30 - 35 | |
| -OCH₃ | ~60 - 65 | |
| ¹⁹F NMR (Predicted) | ||
| Assignment | Predicted Chemical Shift (ppm) | |
| F-2 | ~ -110 to -130 | |
| F-4 | ~ -120 to -140 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To confirm the assignments from one-dimensional spectra and elucidate the complete bonding framework, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two methylene groups of the ethanol chain (Ar-CH₂- and -CH₂-OH), confirming their adjacent positions. Correlations between the aromatic protons would also help in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show correlations between the methoxy protons and the aromatic proton at C-2, as well as between the benzylic protons and the aromatic proton at C-6.
Variable Temperature NMR Studies for Conformational Dynamics
Variable Temperature (VT) NMR studies involve acquiring spectra at different temperatures to investigate dynamic processes such as conformational changes. For this compound, VT-NMR could provide information on the rotational barrier around the C-C bond connecting the ethyl group to the phenyl ring. At lower temperatures, distinct conformers might be observed, leading to the broadening or splitting of NMR signals.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀F₂O₂), the theoretical exact mass can be calculated.
Predicted HRMS Data
| Molecular Formula | Adduct | Calculated Exact Mass |
|---|---|---|
| C₉H₁₀F₂O₂ | [M+H]⁺ | 189.07216 |
| C₉H₁₀F₂O₂ | [M+Na]⁺ | 211.05410 |
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. A plausible pathway for this molecule would involve initial loss of a water molecule from the molecular ion, followed by benzylic cleavage to form a stable difluoro-methoxy-tropylium ion or related benzylic cation.
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Alcohol) | Stretching | 1050 - 1200 |
| C-O (Aryl Ether) | Stretching | 1200 - 1275 |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1300 |
The broad O-H stretching band in the FT-IR spectrum would be indicative of intermolecular hydrogen bonding in the condensed phase. Raman spectroscopy would be complementary, providing strong signals for the aromatic ring vibrations.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure (if Crystalline Forms Available)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires a single crystal of high quality. As of now, no publicly deposited crystal structure for this compound is available.
If a crystalline form were obtained and analyzed, this technique would provide precise data on:
Bond Lengths and Angles: Unambiguous confirmation of the molecular geometry.
Conformation: The exact dihedral angles defining the orientation of the ethanol side chain relative to the phenyl ring.
Supramolecular Structure: The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the fluorine atoms.
This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if Chiral)
A critical aspect of spectroscopic characterization for many organic molecules is the determination of their stereochemistry, particularly for chiral compounds that can exist as enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are powerful tools for investigating the three-dimensional arrangement of atoms in chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, providing information on the enantiomeric excess (ee) and the absolute configuration of a molecule.
However, in the case of this compound, the molecule is achiral. A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.
Upon examination of the structure of this compound, it is evident that no such stereocenter exists. The carbon atom of the ethanol moiety that is bonded to the hydroxyl group is also bonded to two hydrogen atoms, and the other carbon of the ethyl group is also bonded to two hydrogen atoms. Consequently, the molecule is superimposable on its mirror image and does not exhibit enantiomerism.
Since this compound is an achiral compound, it does not have enantiomers. Therefore, the concepts of enantiomeric excess and absolute configuration are not applicable. As a result, chiroptical spectroscopy techniques like Circular Dichroism, which are used to distinguish between enantiomers, would not provide any meaningful information for this particular compound. An achiral molecule will not exhibit a CD spectrum.
For the purpose of clarity, a comparison can be drawn with a structurally related but chiral molecule, 1-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol. In this isomer, the hydroxyl group is attached to the benzylic carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the 2,4-difluoro-3-methoxyphenyl group. This carbon atom is a stereocenter, making the molecule chiral and capable of existing as a pair of enantiomers. For such a compound, chiroptical spectroscopy would be an essential technique for its stereochemical characterization.
Computational Chemistry and Theoretical Investigations of 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govresearchgate.net DFT calculations can predict a wide range of molecular properties, making it an invaluable tool for the theoretical study of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759).
A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
Below is a table representing typical geometric parameters that would be obtained from a DFT geometry optimization of the most stable conformer.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-O (hydroxyl) | 1.430 |
| O-H (hydroxyl) | 0.965 | |
| C-F | 1.355 | |
| C-O (methoxy) | 1.370 | |
| Bond Angle (°) | C-C-O (side chain) | 108.5 |
| C-O-H (hydroxyl) | 109.0 | |
| Aromatic C-C-F | 119.5 |
DFT calculations provide a detailed picture of the electron distribution within the molecule. This is often analyzed using methods like Mulliken population analysis, which assigns partial charges to each atom. researchgate.net The presence of highly electronegative fluorine and oxygen atoms in this compound leads to a significant polarization of charge. The carbon atoms bonded to fluorine and oxygen will carry partial positive charges, while the F and O atoms will be electron-rich with partial negative charges. mcmaster.ca
| Property | Atom/Molecule | Predicted Value |
|---|---|---|
| Mulliken Atomic Charge (e) | O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.42 | |
| F | -0.35 | |
| O (methoxy) | -0.55 | |
| Dipole Moment | Total Molecule | 2.50 D |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. isroset.orgresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. scirp.org Comparing the theoretical spectrum with experimental results helps in the assignment of spectral bands to specific molecular motions. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.
For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, C-O stretches of the alcohol and ether, and strong C-F stretching vibrations.
| Mode | Predicted Frequency (cm⁻¹, scaled) | Assignment |
|---|---|---|
| ν(O-H) | 3450 | Hydroxyl group stretching |
| ν(C-H) | 3050 | Aromatic C-H stretching |
| ν(C-H) | 2950 | Aliphatic C-H stretching |
| ν(C=C) | 1610, 1500 | Aromatic ring stretching |
| ν(C-F) | 1250 | C-F stretching |
| ν(C-O) | 1050 | Hydroxyl C-O stretching |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential.
For this compound, an MEP map would likely show:
Negative Regions (Red): Concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atoms. These sites are the most likely to act as hydrogen bond acceptors or to interact with electrophiles.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation.
Neutral/Slightly Negative Regions (Green/Yellow): The aromatic ring would exhibit a complex potential distribution, generally being electron-rich due to the π-system but influenced by the attached functional groups.
This map provides a clear, intuitive guide to the molecule's reactive sites and its potential for non-covalent interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.80 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.85 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. bohrium.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge transfer. ijnc.ir
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. uba.ar Larger E(2) values indicate stronger interactions. In this compound, significant intramolecular interactions would be expected, including:
Delocalization of lone pair electrons from the oxygen and fluorine atoms into adjacent anti-bonding σ* or π* orbitals.
Interactions between the π-orbitals of the aromatic ring and the σ* orbitals of the side chain.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O)hydroxyl | σ(C-C)side chain | 2.5 |
| LP(O)methoxy | π(C-C)aromatic | 5.1 |
| LP(F) | π(C-C)aromatic | 3.8 |
| π(C-C)aromatic | π(C-C)aromatic | 18.5 |
Quantum Chemical Descriptors for Reactivity Prediction
The prediction of a molecule's reactivity through computational means relies on the calculation of various quantum chemical descriptors. These descriptors are derived from the electronic structure of the molecule, typically calculated using DFT. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Chemical Hardness (η) and Softness (S): These global reactivity descriptors are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron configuration.
Molecular Electrostatic Potential (MEP): A visual map of the electrostatic potential on the molecule's surface, which indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Without dedicated computational studies on this compound, a data table of these values cannot be generated. Such a study would provide valuable insights into its potential chemical interactions and reaction mechanisms.
Table 1: Hypothetical Quantum Chemical Descriptors for Reactivity Prediction (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)
| Descriptor | Symbol | Hypothetical Value | Unit |
| HOMO Energy | EHOMO | Data not available | eV |
| LUMO Energy | ELUMO | Data not available | eV |
| HOMO-LUMO Gap | ΔE | Data not available | eV |
| Chemical Hardness | η | Data not available | eV |
| Chemical Softness | S | Data not available | eV-1 |
| Electronegativity | χ | Data not available | eV |
| Electrophilicity Index | ω | Data not available | eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics simulations would offer a powerful lens to study the dynamic nature of this compound. These simulations model the movement of every atom in the molecule over time, governed by a force field that approximates the interatomic forces.
Key insights that could be gained from MD simulations include:
Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.
Solvent Effects: Understanding how the molecule interacts with different solvents, such as water or organic solvents. This includes analyzing the formation of hydrogen bonds and the structure of the solvent shell around the molecule.
Dynamic Properties: Calculating properties like the radial distribution function to understand the local structure of the solvent around the solute, and diffusion coefficients to understand its mobility.
The absence of published MD studies on this compound means that its behavior in a dynamic, solvated environment has not been characterized computationally.
Table 2: Potential Areas of Investigation via Molecular Dynamics (MD) Simulations (Note: This table outlines potential research questions as specific findings for this compound are not available.)
| Area of Investigation | Key Questions to be Answered | Potential Findings |
| Conformational Flexibility | What are the preferred rotational states (rotamers) around the C-C and C-O bonds? | Identification of the global minimum energy conformation and other low-energy conformers. |
| Solvation in Water | How does the molecule structure water around its hydrophobic (phenyl ring) and hydrophilic (hydroxyl) parts? | Characterization of hydrogen bonding networks and the hydrophobic effect. |
| Aggregation Behavior | Does the molecule tend to self-associate in solution at different concentrations? | Prediction of clustering or aggregation tendencies. |
| Interactions with Membranes | How might the molecule partition into a lipid bilayer? | Insights into its potential bioavailability or membrane-crossing ability. |
Future computational research is required to elucidate these properties for this compound, which would be a valuable contribution to the understanding of this and similar fluorinated compounds.
Chemical Reactivity and Transformation Studies of 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol
Reactions Involving the Hydroxyl Group
The primary alcohol moiety in 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) is a versatile functional group that can undergo oxidation, esterification, etherification, and substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 2-(2,4-Difluoro-3-methoxyphenyl)acetaldehyde, or the carboxylic acid, 2-(2,4-Difluoro-3-methoxyphenyl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
Partial oxidation to the aldehyde requires mild oxidizing agents and conditions that prevent overoxidation. organic-chemistry.orgnih.gov Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent like dichloromethane. d-nb.info Another approach is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. organic-chemistry.org TEMPO-catalyzed oxidations also offer a selective method for producing aldehydes. d-nb.info To prevent further oxidation, the aldehyde is often removed from the reaction mixture as it forms, for instance, by distillation. chemguide.co.uk
Full oxidation to the carboxylic acid is achieved using stronger oxidizing agents and more vigorous conditions. libretexts.orgorganic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or potassium dichromate (K2Cr2O7) in acidic solution are effective. libretexts.orglibretexts.org Typically, the reaction is carried out at elevated temperatures under reflux to ensure complete conversion of the intermediate aldehyde to the carboxylic acid. libretexts.orgyoutube.com
Table 1: Oxidation Reactions of Primary Alcohols
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH2Cl2, room temperature |
| Aldehyde | Dess-Martin periodinane | Anhydrous CH2Cl2, room temperature |
| Carboxylic Acid | Potassium permanganate (KMnO4) | Basic solution, heat, then acid workup |
| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature |
Esterification and Etherification Reactions
Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. organic-chemistry.orgmedcraveonline.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. msu.edu This involves first converting the alcohol to its corresponding alkoxide by treatment with a strong base, such as sodium hydride (NaH). The resulting alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. This method is most effective with primary alkyl halides. msu.edu Etherification can also be achieved under acidic conditions, for instance, by reacting the alcohol with another alcohol in the presence of an acid catalyst, though this can sometimes lead to mixtures of products. researchgate.net
Table 2: Illustrative Esterification and Etherification Reactions
| Reaction | Reactant(s) | Catalyst/Base | Product Type |
|---|---|---|---|
| Esterification | Acetic Acid | Sulfuric Acid | Acetate Ester |
| Esterification | Benzoyl Chloride | Pyridine (B92270) | Benzoate Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | - | Methyl Ether |
| Etherification | tert-Butyl alcohol | Sulfuric Acid | tert-Butyl Ether |
Substitution Reactions at the Hydroxyl Center
The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org A common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming an oxonium ion, which can then be displaced by a nucleophile. For instance, treatment with concentrated hydrohalic acids (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. libretexts.org Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can also be used to convert the alcohol to the corresponding alkyl chloride or bromide, respectively. libretexts.org
Reactions on the 2,4-Difluoro-3-methoxyphenyl Moiety
The aromatic ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
In electrophilic aromatic substitution (EAS), the methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho, para-directing. The fluorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing due to resonance. The outcome of an EAS reaction will be determined by the interplay of these effects. The positions ortho and para to the strongly activating methoxy group are the most likely sites of substitution.
Nitration: Nitration can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO2+). The most probable positions for nitration would be ortho or para to the methoxy group.
Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The electrophile (e.g., Br+) will substitute at the positions activated by the methoxy group.
Nucleophilic Aromatic Substitution Considerations
While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (NAS). libretexts.org The two fluorine atoms on the phenyl ring of this compound are electron-withdrawing and can facilitate NAS reactions. masterorganicchemistry.comnih.gov In such reactions, a nucleophile attacks the carbon bearing a leaving group (in this case, a fluoride (B91410) ion) to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. semanticscholar.org
The rate of NAS is generally F > Cl > Br > I, making fluoroaromatics particularly good substrates for this reaction. masterorganicchemistry.com The presence of other electron-withdrawing groups ortho or para to the leaving group further enhances the reaction rate. libretexts.org In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, particularly if the reaction is facilitated by activating groups or harsh reaction conditions.
Insufficient Data Available for Detailed Reactivity Analysis of this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical reactivity and transformation studies of the compound this compound. Despite extensive searches for data pertaining to its behavior in various reaction types, including metal-catalyzed cross-coupling reactions, transformations involving its ethylene (B1197577) linker, and stereoselective modifications, no detailed research findings, data tables, or mechanistic studies for this particular molecule could be retrieved.
The requested article outline, which focuses on specific aspects of the compound's reactivity—namely Metal-Catalyzed Cross-Coupling Reactions (Section 5.2.3), Reactions Involving the Ethylene Linker (Section 5.3), Stereoselective Transformations (Section 5.4), and Mechanistic Studies of Key Reactions (Section 5.5)—cannot be adequately addressed with the currently accessible information.
General principles of organic chemistry suggest that the functional groups present in this compound—a primary alcohol and a difluoro-methoxyphenyl group—would allow it to participate in a variety of chemical reactions. For instance, the hydroxyl group of the ethan-1-ol moiety could undergo oxidation, esterification, or etherification. The aromatic ring, activated by the methoxy group and deactivated by the fluorine atoms, could potentially undergo electrophilic or nucleophilic aromatic substitution, although the specific regioselectivity would be influenced by the interplay of these substituents.
However, without specific experimental data from published research, any discussion of its reactivity in sophisticated transformations like Suzuki or Heck cross-coupling reactions, specific manipulations of the ethylene bridge, or any stereoselective processes would be purely speculative. Such an analysis would not meet the standards of a scientifically accurate and informative article based on detailed research findings.
Similarly, the absence of experimental studies precludes any meaningful discussion on the mechanistic pathways of its potential reactions, such as the involvement of radical intermediates or photocatalytic mechanisms.
Derivatization and Analog Synthesis Based on the 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol Scaffold
Synthesis of Homologues and Analogues with Modified Alkyl Chains
Modification of the ethan-1-ol side chain is a primary strategy for generating structural diversity. Homologues and analogues with extended, branched, or functionalized alkyl chains can be synthesized through various established organic chemistry transformations.
A common approach involves the oxidation of the primary alcohol of the parent compound to the corresponding aldehyde, 2-(2,4-difluoro-3-methoxyphenyl)acetaldehyde. This aldehyde is a key intermediate that can undergo a variety of carbon-carbon bond-forming reactions. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can introduce a wide array of alkyl or aryl groups, leading to secondary alcohols with modified chains. Subsequent oxidation of these secondary alcohols can yield the corresponding ketones.
Another strategy is the Wittig reaction, where the intermediate aldehyde reacts with a phosphonium (B103445) ylide to form an alkene. The resulting alkene can then be hydrogenated to yield a homologated alkane chain or subjected to other transformations like epoxidation or dihydroxylation to introduce further functionality.
Alternatively, homologation can be achieved by converting the starting alcohol into a good leaving group (e.g., a tosylate or halide) and using it in nucleophilic substitution reactions with carbon nucleophiles like cyanide, followed by hydrolysis and reduction to extend the chain by one carbon.
Table 1: Potential Strategies for Alkyl Chain Modification
| Reaction Type | Intermediate | Reagent Examples | Resulting Structure |
| Grignard Reaction | 2-(2,4-Difluoro-3-methoxyphenyl)acetaldehyde | CH₃MgBr, PhMgBr | Secondary alcohols |
| Wittig Reaction | 2-(2,4-Difluoro-3-methoxyphenyl)acetaldehyde | Ph₃P=CH₂ | Alkenes |
| Cyanide Substitution | 1-(2-bromoethyl)-2,4-difluoro-3-methoxybenzene | NaCN | Nitriles for chain extension |
Preparation of Derivatives with Varying Fluorination Patterns on the Phenyl Ring
The electronic properties and metabolic stability of the molecule can be finely tuned by altering the number and position of fluorine atoms on the phenyl ring. The synthesis of such analogues typically begins not with the parent compound, but with differently fluorinated aromatic precursors.
For example, starting with 1,3-difluoro-2-methoxybenzene or 1-fluoro-2-methoxybenzene would allow for the synthesis of analogues with different fluorination patterns through the same synthetic sequence used to produce the parent compound (e.g., acylation followed by reduction).
Advanced fluorination techniques can also be employed. Electrophilic fluorination of activated aromatic precursors using reagents like Selectfluor™ is a viable method for introducing fluorine atoms at specific positions, guided by the directing effects of existing substituents. nih.gov Another approach is nucleophilic aromatic substitution (SAr) of other leaving groups, such as a nitro group, with a fluoride (B91410) source like cesium fluoride or tetrabutylammonium (B224687) fluoride. mdpi.com This method is particularly effective for activated aromatic systems. The synthesis of fluorinated chalcones from various fluorine-substituted benzaldehydes demonstrates the feasibility of building complex molecules from differently fluorinated starting materials. ebyu.edu.tr
Introduction of Other Substituents on the Aryl Ring (e.g., Halogens, Alkyl Groups, Heterocycles)
Introducing a wider variety of substituents onto the aryl ring can be achieved either by modifying the parent scaffold or by building the scaffold from pre-functionalized starting materials.
Electrophilic Aromatic Substitution: Direct substitution on the 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) ring is possible. The existing substituents (two fluorine atoms and a methoxy (B1213986) group) will direct incoming electrophiles to the remaining open positions on the ring. Reactions such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts alkylation or acylation can be employed, though reaction conditions must be carefully controlled to manage reactivity and regioselectivity.
Cross-Coupling Reactions: A more versatile strategy involves using a halogenated precursor, such as 1-bromo-2,4-difluoro-3-methoxybenzene. The bromine atom can be used as a handle for various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, Sonogashira coupling with terminal alkynes can add alkynyl moieties, and Buchwald-Hartwig amination can be used to attach nitrogen-based functional groups or heterocycles. This approach allows for the systematic introduction of a vast array of substituents. The synthesis of 2-aminoimidazole analogues illustrates how complex heterocyclic moieties can be appended to phenyl rings using such multi-step synthetic sequences. researchgate.net
Synthesis of Ether, Ester, and Amine Derivatives at the Hydroxyl Group
The primary hydroxyl group is a prime site for derivatization to produce ethers, esters, and amines, which can significantly alter the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Ether Derivatives: Ethers are commonly prepared via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). beilstein-journals.org
Ester Derivatives: Esterification can be readily achieved through several methods. Reaction of the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides high yields of the desired ester. medcraveonline.commedcraveonline.com A variety of ester derivatives can be synthesized to act as potential prodrugs. researchgate.net
Amine Derivatives: The synthesis of amine derivatives from the alcohol typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, for instance, by forming a tosylate or mesylate ester. This intermediate can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine. researchgate.netrsc.org An alternative route is the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination. This one-pot reaction involves condensing the aldehyde with an amine to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to furnish the amine. nih.govnih.gov
Table 2: Summary of Derivatization Reactions at the Hydroxyl Group
| Derivative Type | Reaction Name | Key Reagents |
| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (R-X) |
| Ester | Acylation | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base |
| Amine | Nucleophilic Substitution | 1. TsCl, Base; 2. Amine (R-NH₂) |
| Amine | Reductive Amination | 1. Oxidizing Agent (e.g., PCC); 2. Amine (R-NH₂), NaBH₃CN |
Design and Synthesis of Chiral Analogues
Introducing chirality into the molecule can have profound effects on its biological activity. The synthesis of enantiomerically pure or enriched analogues of this compound, which is chiral when the ethan-1-ol side chain is substituted at the α-carbon, can be accomplished through several key strategies.
Asymmetric Synthesis: The most direct approach is the asymmetric reduction of a prochiral ketone precursor, such as 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one. This can be achieved using chiral reducing agents, such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic hydrogenation with a chiral catalyst. Such methods can provide high enantiomeric excess of one enantiomer. google.comnih.gov
Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, the enantiomers can be separated. This can be done by classical resolution, which involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers that can be separated by crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure enantiomers. Alternatively, preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for directly separating enantiomers. google.com
Chiral Pool Synthesis: This strategy involves using a readily available, enantiomerically pure starting material from nature (the "chiral pool") to construct the desired molecule. While less common for this specific scaffold, it is a powerful tool in asymmetric synthesis. nih.gov The design of chiral molecules often leverages rigid and well-defined structural backbones to effectively control the stereochemical outcome of reactions. ims.ac.jpims.ac.jpresearchgate.netnih.gov
Exploration of Biological Interactions and Mechanistic Insights of 2 2,4 Difluoro 3 Methoxyphenyl Ethan 1 Ol Derivatives Excluding Clinical Studies, Dosage, and Safety Profiles
In Silico Molecular Docking Studies with Relevant Protein Targets (e.g., enzymes, receptors)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets, which can include enzymes or receptors. nih.govresearchgate.net
Molecular docking simulations predict how a ligand, such as a derivative of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol (B6201759), might fit into the binding site of a target protein. The output of these simulations includes a binding affinity score, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and potentially more potent protein-ligand complex. nih.govchemrxiv.org
For instance, in studies of potential inhibitors for SARS-CoV-2 protein targets, various phytochemicals were docked to the main protease (Mᵖʳᵒ) and the spike glycoprotein. The results revealed that compounds like scopadulcic acid and dammarenolic acid showed the best binding affinities for these respective targets. f1000research.com Similarly, in a study of 3-methoxy flavone (B191248) derivatives as potential anti-breast cancer agents, docking scores for designed compounds were compared against a control ligand, with the lowest binding energy indicating the strongest theoretical interaction. nih.gov
Table 1: Example of Molecular Docking Results for 3-Methoxy Flavone Derivatives Against Estrogen Receptor-α (ER-α)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Control Ligand (IOG) | -12.84 |
| Compound Cii | -10.14 |
| 5-Flurouracil (Standard) | Higher than derivatives |
This table is illustrative, based on findings for 3-methoxy flavone derivatives, and shows how binding affinities are compared to assess potential inhibitory activity. nih.gov
Beyond predicting binding energy, docking studies are crucial for identifying the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov Understanding these key interactions is fundamental for optimizing lead compounds to enhance their potency and selectivity. nih.gov
For example, analysis of the binding of SARS-CoV-2's Receptor Binding Domain (RBD) to the human ACE2 receptor identified key residues like L455, F456, and A475 as critical for the interaction. nih.gov In other studies, software like LigandScout is used to visualize and determine the nature of these interactions, distinguishing between hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. nih.gov
Computational Prediction of Bioactivity and Pharmacological Properties
Computational tools are widely used to predict the likely biological activities of novel compounds based on their chemical structures. By comparing a new molecule to databases of compounds with known activities, these models can forecast a spectrum of potential pharmacological properties. Platforms like SwissADME are used to evaluate a compound's drug-likeness based on physicochemical properties. f1000research.com Such predictions help prioritize which derivatives are most promising for synthesis and further laboratory testing.
Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective
Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. By synthesizing and testing a series of related compounds (analogs), researchers can determine which functional groups and structural features are essential for the desired pharmacological effect.
A study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives explored the effect of methoxy (B1213986) substitution on aldose reductase inhibitory activity. nih.gov By synthesizing different isomers and analogs, the researchers were able to identify a compound that emerged as a potent and selective inhibitor. nih.gov This mechanistic approach allows for the rational design of more effective molecules by understanding how specific substitutions, such as the placement of a methoxy group, influence interaction with the biological target. nih.govnih.gov
Investigation of Potential Biological Pathways and Molecular Mechanisms of Action
Once a compound shows promising bioactivity, research focuses on elucidating its mechanism of action. This involves identifying the specific biological pathways it modulates. For example, a compound might act as an enzyme inhibitor, blocking a key step in a metabolic pathway, or as a receptor modulator, either activating or blocking a signaling cascade. nih.gov Flavonoids, for instance, have been shown to exert anticancer effects by targeting multiple pathways involved in cell cycle progression, proliferation, and apoptosis. nih.gov Computational workflows can help identify potential pathways and enzyme candidates for the biosynthesis or mechanism of action of natural product derivatives. nih.gov
Role of Fluorine and Methoxy Substituents in Modulating Biological Interactions
The inclusion of fluorine atoms and methoxy groups in a molecule like this compound is a deliberate strategy in medicinal chemistry to fine-tune its properties.
Role of Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can significantly alter a molecule's physicochemical and biological properties. researchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is very strong, making it resistant to metabolic degradation. This can increase a drug's half-life by blocking sites susceptible to metabolic oxidation. mdpi.comu-tokyo.ac.jp
Binding Affinity: Fluorine's electronegativity can enhance binding to protein targets through electrostatic and hydrogen bonding interactions. mdpi.comnih.gov It can also increase lipophilicity, which aids in penetrating hydrophobic pockets of proteins and crossing biological membranes. nih.gov
Conformation: The introduction of fluorine can influence the molecule's preferred conformation, which can in turn affect its binding to a specific target. researchgate.net
Role of the Methoxy Group: The methoxy group (-OCH₃) is prevalent in many natural products and synthetic drugs, where it plays several key roles. nih.gov
Target Binding: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.
Physicochemical Properties: The methoxy group can influence a molecule's solubility, lipophilicity, and electronic properties. nih.gov The position of the methoxy group on an aromatic ring can significantly alter the spatial structure and selectivity for biological targets. mdpi.com
SAR Enhancement: In SAR studies, the methoxy group is often used to probe the steric and electronic requirements of a binding pocket. For example, in a series of antiplasmodial compounds, a 3-ethoxy-4-methoxyphenyl substitution was found to have a significant positive impact on activity and cytotoxicity. mdpi.com
Potential Applications in Chemical Biology and Advanced Materials Excluding Clinical/therapeutic Applications
Utility as a Building Block in Complex Chemical Syntheses
The difluoro-methoxyphenyl ethan-1-ol scaffold is a versatile building block for the construction of intricate molecular architectures. The presence of multiple functional groups—the hydroxyl group and the fluorinated aromatic ring—allows for a variety of chemical transformations. The hydroxyl group can be readily converted into other functionalities or used as a handle for coupling with other molecules. The fluorine atoms and the methoxy (B1213986) group on the phenyl ring influence the molecule's electronic properties and can direct further substitutions on the aromatic ring.
In multi-step syntheses, compounds with similar structural motifs have been utilized in the preparation of biologically active molecules. For instance, derivatives of difluoro-methoxy-phenyl compounds are key intermediates in the synthesis of complex molecules such as MEK inhibitors, which are investigated in biochemical research. A patent describes the synthesis of (R)-N-(3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a MEK enzyme inhibitor, where a difluoro-methoxyphenyl amine derivative is a core component. google.com This highlights the potential of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) to serve as a precursor to analogous complex structures.
The general synthetic utility of such fluorinated building blocks is well-established in organic chemistry for creating libraries of compounds for screening purposes in various research areas.
| Functional Group | Potential Transformation | Application in Synthesis |
| Hydroxyl (-OH) | Oxidation, Esterification, Etherification, Halogenation | Introduction of new functionalities, Linking to other molecules |
| Difluoro-methoxyphenyl | Nucleophilic Aromatic Substitution, Electrophilic Aromatic Substitution, Metal-catalyzed cross-coupling | Modification of the aromatic core, Construction of complex bi-aryl systems |
Application in Probe Development for Biochemical Research
Fluorinated compounds are of significant interest in the development of probes for biochemical research, particularly in the field of Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter for PET due to its favorable half-life and imaging characteristics. The introduction of fluorine into a biologically active molecule allows for its radiolabeling and subsequent use as a PET tracer to study biological processes in a non-invasive manner.
While there is no specific literature on the use of this compound in PET probe development, its structure is analogous to precursors used for synthesizing PET radioligands. For example, fluorinated and trifluoromethyl analogues of ER176, a ligand for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated as potential PET imaging agents for neuroinflammation. nih.gov The synthesis of these probes often involves the introduction of a fluorine-containing moiety onto a precursor molecule. The difluoro-methoxyphenyl group in this compound could potentially be modified to incorporate a fluorine-18 atom, making it a candidate precursor for novel PET tracers.
The development of such probes would enable researchers to visualize and quantify the distribution and density of specific molecular targets within living organisms, providing valuable insights into disease mechanisms and the effects of potential therapeutic agents in preclinical research models.
| Probe Type | Potential Role of the Compound | Research Area |
| PET Imaging Probes | Precursor for ¹⁸F-radiolabeling | Neuroinflammation, Oncology, Cardiology |
| Fluorescent Probes | Core scaffold for fluorophore synthesis | Cellular imaging, High-throughput screening |
Potential in Material Science and Optoelectronic Applications
Fluorinated organic molecules are increasingly being investigated for their potential in material science, particularly in the field of organic electronics. The introduction of fluorine atoms into an organic molecule can significantly alter its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can lead to improved performance in devices like organic light-emitting diodes (OLEDs).
Although direct applications of this compound in this area have not been reported, derivatives of fluorinated aromatic compounds are used as components in the synthesis of materials for organic electronics. For instance, phenanthroline derivatives are utilized as electron-transport layers in OLEDs. researchgate.net The difluoro-methoxyphenyl moiety of the subject compound could be incorporated into larger conjugated systems to create novel materials with tailored optoelectronic properties.
The potential applications in this field are speculative but are based on the known effects of fluorination on the properties of organic materials. Research in this area would involve synthesizing polymers or dendrimers incorporating the this compound unit and evaluating their performance in electronic devices.
| Application Area | Potential Function of Derivatives | Key Properties Influenced by Fluorination |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | Electron affinity, Charge carrier mobility, Device stability |
| Organic Photovoltaics (OPVs) | Donor or acceptor material component | Energy levels (HOMO/LUMO), Morphology of the active layer |
| Non-linear Optics | Chromophore for second-harmonic generation | Molecular hyperpolarizability |
Role in Agrochemical Research
In the field of agrochemical research, the development of new pesticides with improved efficacy and safety profiles is a constant endeavor. Fluorinated compounds have played a significant role in the discovery of novel herbicides, fungicides, and insecticides. The presence of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for agrochemicals.
There is evidence in the scientific literature of phenylethanol derivatives being used as scaffolds for the synthesis of novel fungicides. One study describes the design and synthesis of fungicidal phenylethanol derivatives that incorporate a trifluoromethyl pyrazole (B372694) pharmacophore. This research highlights the utility of the phenylethanol core in developing new agrochemicals.
Given its structure, this compound could serve as a valuable intermediate in the synthesis of new agrochemical candidates. The difluoro-methoxyphenyl moiety is a common feature in many modern pesticides. By chemically modifying the ethanol (B145695) side chain to incorporate other known fungicidal or herbicidal pharmacophores, novel compounds could be synthesized and screened for their biological activity.
| Agrochemical Class | Potential Role of the Compound | Example of a Related Structural Motif in Agrochemicals |
| Fungicides | Intermediate for the synthesis of new active ingredients | Phenylamide and strobilurin fungicides often contain fluorinated aromatic rings. |
| Herbicides | Building block for novel herbicidal compounds | Fluorinated N-phenylalkanesulfonamides have been investigated for their herbicidal activity. sigmaaldrich.com |
| Insecticides | Precursor to new insecticidal molecules | Many modern insecticides incorporate fluorinated phenyl groups to enhance their potency. |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
While specific research on 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (B6201759) is limited, its structural motifs suggest significant academic interest as a potential building block in the synthesis of biologically active molecules. The academic contribution of such a compound lies in its potential to modulate the physicochemical properties of larger molecules. The presence of two fluorine atoms and a methoxy (B1213986) group on the phenyl ring can significantly impact lipophilicity, metabolic stability, and binding interactions of derivatives. sci-hub.boxnih.govbohrium.com
The primary challenge associated with this and similar polysubstituted aromatic compounds is their synthesis. Achieving regioselective functionalization on a benzene (B151609) ring bearing multiple substituents with different electronic effects requires sophisticated synthetic strategies. The preparation of the difluoro-methoxy-substituted aromatic precursor is a critical and potentially low-yielding step. Subsequent introduction of the ethanol (B145695) side chain presents further synthetic hurdles, including the potential for side reactions and the need for robust protecting group strategies. The inherent challenges in synthesizing such complex small molecules often limit their widespread academic and industrial exploration.
Unexplored Synthetic Avenues for this compound and its Derivatives
The synthesis of this compound and its derivatives offers a fertile ground for synthetic innovation. While traditional multi-step syntheses are conceivable, several modern synthetic methodologies remain largely unexplored for this specific substitution pattern.
Late-Stage C-H Functionalization: A significant advancement would be the development of methods for the direct C-H functionalization of a more readily available difluoro-methoxyphenyl precursor. This could involve transition-metal-catalyzed C-H activation to introduce the ethyl alcohol moiety in a single step, bypassing more complex traditional routes.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the often hazardous fluorination reactions and the management of reactive intermediates.
Biocatalysis: The use of enzymes, such as ketoreductases, for the stereoselective reduction of a corresponding ketone precursor could provide enantiomerically pure forms of this compound, which are highly valuable in pharmaceutical research. researchgate.net
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | Increased synthetic efficiency, reduced step count. | Regioselectivity, catalyst development. |
| Flow Chemistry | Improved safety, scalability, and control. | Equipment setup, optimization of reaction parameters. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and optimization, substrate scope. |
Advanced Computational Modeling for Deeper Insights into Reactivity and Interactions
Advanced computational modeling presents a powerful, non-empirical tool to understand the nuanced properties of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, conformational preferences, and reactivity. mdpi.comresearchgate.net
Reactivity Prediction: Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and predicting potential side products. The influence of the fluorine and methoxy groups on the acidity of the hydroxyl proton and the stability of potential carbocation intermediates can also be modeled. rsc.org
Interaction Analysis: Molecular docking studies could be employed to predict the binding modes of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.gov This can help to prioritize synthetic targets and provide a rational basis for the design of new bioactive molecules. Natural Bond Orbital (NBO) analysis can further elucidate the nature of intramolecular interactions, such as hydrogen bonding, that influence the compound's conformation and reactivity. mdpi.com
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Molecular stability, reactivity indices, spectral properties. mdpi.com |
| Molecular Docking | Simulating ligand-protein interactions. | Binding affinity, interaction patterns, target identification. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzing intramolecular and intermolecular interactions. | Charge distribution, hyperconjugative effects, hydrogen bonding. mdpi.com |
Future Directions in the Design and Study of Highly Fluorinated Phenylethanols
The field of highly fluorinated phenylethanols is poised for significant growth, driven by the continuous demand for novel molecules with tailored properties in medicine and materials science.
Novel Fluorination Methodologies: The development of new, more efficient, and selective fluorination techniques will be crucial. This includes the use of novel fluorinating agents and the advancement of catalytic methods, such as photocatalytic and electrochemical fluorination.
Multifunctional Scaffolds: Future research will likely focus on the incorporation of additional functional groups onto the fluorinated phenylethanol core to create multifunctional molecules with unique reactivity and properties.
Stereoselective Synthesis: A major focus will be on the development of practical and scalable methods for the asymmetric synthesis of chiral fluorinated phenylethanols, as stereochemistry often plays a critical role in biological activity. mdpi.com
Broader Implications for Fundamental Organic Chemistry and Chemical Biology Research
The study of compounds like this compound has broader implications that extend beyond the molecule itself.
Fundamental Organic Chemistry: Research into the synthesis and reactivity of such polysubstituted aromatic compounds pushes the boundaries of our understanding of reaction mechanisms and the interplay of electronic and steric effects. rsc.orgbeilstein-journals.orgresearchgate.net The unique properties conferred by fluorine continue to challenge and refine fundamental concepts in physical organic chemistry. researchgate.net
Chemical Biology: Fluorinated molecules serve as powerful tools in chemical biology. The incorporation of fluorine can enhance the potency and selectivity of bioactive compounds. mdpi.com Furthermore, the use of the 19F nucleus as an NMR probe allows for the study of molecular interactions in complex biological systems without the background noise associated with 1H NMR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol, and what are their advantages?
- Methodology : The compound can be synthesized via catalytic reduction of the corresponding aldehyde precursor (e.g., 2,4-difluoro-3-methoxybenzaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. Alternatively, hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol yields the alcohol. The fluorinated aromatic ring necessitates inert conditions to prevent dehalogenation .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve splitting patterns caused by fluorine coupling. The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- IR Spectroscopy : Identify the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and aryl C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS).
Q. What stability and handling precautions are required for this fluorinated alcohol?
- Methodology : Store the compound in amber glass vials under nitrogen at –20°C to prevent oxidation. Fluorinated alcohols are hygroscopic; use anhydrous solvents and glove boxes for moisture-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritancy .
Advanced Research Questions
Q. How can discrepancies in NMR data during synthesis be resolved?
- Methodology : Discrepancies often arise from residual solvents, tautomerism, or fluorine coupling. Use deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize hydroxyl protons and reduce exchange broadening. For ambiguous splitting, employ 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish between dynamic processes and static conformers .
Q. What strategies optimize catalytic reduction yields while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test Pd/C, Raney Ni, or platinum oxide (PtO₂) under varying H₂ pressures (1–5 atm). Pd/C at 3 atm H₂ in ethanol typically achieves >85% yield.
- Additives : Use catalytic amounts of acetic acid to protonate intermediates and suppress over-reduction.
- Byproduct Analysis : GC-MS or HPLC-PDA can detect reduced byproducts (e.g., dehalogenated derivatives) .
Q. How do fluorinated substituents influence reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nature of fluorine atoms activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For SN2 reactions, use polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃) at elevated temperatures (60–80°C). Monitor regioselectivity via LC-MS and computational modeling (DFT) to predict reactive sites .
Q. What experimental approaches assess the compound’s biological activity against enzyme targets?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cytochrome P450 enzymes or kinases.
- Microbial Susceptibility Testing : Evaluate antifungal activity via broth microdilution against Candida albicans (MIC values reported in µg/mL).
- Molecular Docking : Compare docking scores (AutoDock Vina) with known inhibitors to hypothesize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
